(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-morpholino-1,3-thiazol-4-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-morpholino-1,3-thiazol-4-one typically involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 2-morpholino-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-morpholino-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-morpholino-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe or marker.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[(1-Benzyl-1H-indol-3-yl)methylene]-2-morpholino-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-[(1-Benzyl-1H-indol-3-yl)methylene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Known for its anti-proliferative activity against human tumor cell lines.
N-arylsulfonyl-3-acetylindole derivatives: Evaluated as HIV-1 inhibitors.
Properties
Molecular Formula |
C23H21N3O2S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C23H21N3O2S/c27-22-21(29-23(24-22)25-10-12-28-13-11-25)14-18-16-26(15-17-6-2-1-3-7-17)20-9-5-4-8-19(18)20/h1-9,14,16H,10-13,15H2/b21-14- |
InChI Key |
LMSMWFLDNQJLHS-STZFKDTASA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)S2 |
Origin of Product |
United States |
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